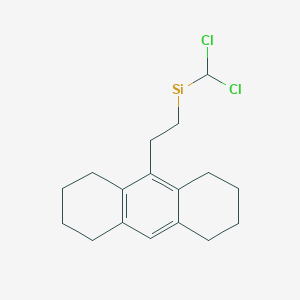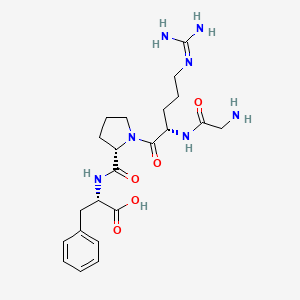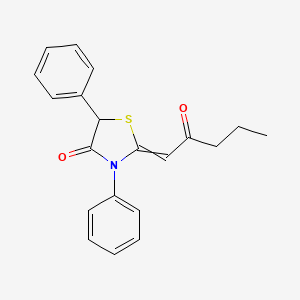![molecular formula C12H17N3S B12590710 Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- CAS No. 646056-80-6](/img/structure/B12590710.png)
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1-azabicyclo[221]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine] hydrochloride
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-
Uniqueness
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- is unique due to its specific spirocyclic structure and the presence of the isothiazolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
646056-80-6 |
|---|---|
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
5-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-1'-yl-1,2-thiazole |
InChI |
InChI=1S/C12H17N3S/c1-4-13-16-11(1)14-6-3-12(9-14)7-10-2-5-15(12)8-10/h1,4,10H,2-3,5-9H2 |
InChI Key |
LZFUSNOSKUBVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1CC23CCN(C3)C4=CC=NS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)

![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
![2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol](/img/structure/B12590635.png)

![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline](/img/structure/B12590662.png)
![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)

![2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate](/img/structure/B12590691.png)
![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)

![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
